molecular formula C27H33N3O6S3 B1296707 1,4,7-Tritosyl-1,4,7-triazonane CAS No. 52667-89-7

1,4,7-Tritosyl-1,4,7-triazonane

Cat. No. B1296707
CAS RN: 52667-89-7
M. Wt: 591.8 g/mol
InChI Key: BLZOXONTWBENEK-UHFFFAOYSA-N
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Description

1,4,7-Tritosyl-1,4,7-triazonane (TTA) is a synthetic compound composed of three trisyl radicals and a triazonane ring. TTA is a versatile and useful reagent for organic synthesis and is particularly useful for the preparation of highly reactive intermediates in the synthesis of organic compounds. TTA is often used as a catalyst in organic synthesis and can be used in a variety of applications, including the synthesis of heterocyclic compounds, pharmaceuticals, and natural products.

Scientific research applications

1. Molecular Packing and Hydrogen Bonding

  • Study: The centrosymmetric title compound (dtne) demonstrated the molecular packing supported by pairs of intermolecular N—H⋯N hydrogen bonds, forming infinite chains (Knight & Fallis, 2010).

2. Biomedical Applications

  • Study: Triazamacrocyclic hydroxypyridinonate (HOPO-TACN) derivatives were synthesized as potential chelators for metals in biomedical applications (Gai et al., 2015).

3. Biomimetic Studies

  • Study: The coordination environment of 1,4,7-triazacyclononane can be adapted for biomimetic studies through sequential functionalization (Warden et al., 2001).

4. Synthesis Efficiency

  • Study: Investigated efficient synthesis methods for 1,4,7-triazacyclononane derivatives, leading to new efficient macrocyclisation protocols (Stones et al., 2008).

properties

IUPAC Name

1,4,7-tris-(4-methylphenyl)sulfonyl-1,4,7-triazonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O6S3/c1-22-4-10-25(11-5-22)37(31,32)28-16-18-29(38(33,34)26-12-6-23(2)7-13-26)20-21-30(19-17-28)39(35,36)27-14-8-24(3)9-15-27/h4-15H,16-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZOXONTWBENEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340352
Record name 1,4,7-Tris(4-methylbenzene-1-sulfonyl)-1,4,7-triazonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,7-Tritosyl-1,4,7-triazonane

CAS RN

52667-89-7
Record name Octahydro-1,4,7-tris[(4-methylphenyl)sulfonyl]-1H-1,4,7-triazonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52667-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,7-Tris(4-methylbenzene-1-sulfonyl)-1,4,7-triazonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,4,7-Triazonine, octahydro-1,4,7-tris[(4-methylphenyl)sulfonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.297
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Nwachukwu - 2011 - diva-portal.org
Research work has proven some novel and flexible routes in the synthesis of chiral annulet of triazacyclononane and their derivatives possessing one or more stereo centers on the …
Number of citations: 0 www.diva-portal.org
C Weinmann, JP Holland, T Läppchen… - Organic & …, 2018 - pubs.rsc.org
The bifunctional chelator NODIA-Me holds promise for radiopharmaceutical development. NODIA-Me is based on the macrocycle TACN (1,4,7-triazacyclononane) and incorporates two …
Number of citations: 11 pubs.rsc.org

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